molecular formula C16H19NO B2539948 3-Amino-2-benzyl-3-phenylpropan-1-ol CAS No. 1506199-18-3

3-Amino-2-benzyl-3-phenylpropan-1-ol

Cat. No. B2539948
CAS RN: 1506199-18-3
M. Wt: 241.334
InChI Key: ICQKDZDZTLESGV-UHFFFAOYSA-N
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Description

3-Amino-2-benzyl-3-phenylpropan-1-ol is a compound that can be associated with a family of substances that have potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 3-Amino-2-benzyl-3-phenylpropan-1-ol.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the preparation of 3-Dimethylamino-3-phenylpropanol, a compound with a similar structure, was achieved through a Knoevenagel reaction followed by a reduction process using the NaBH4-I2 system, and then an Eschweiler-Clark reaction, yielding a final product based on the initial benzaldehyde . This suggests that the synthesis of 3-Amino-2-benzyl-3-phenylpropan-1-ol could potentially follow a similar pathway, involving condensation reactions and subsequent reduction and functional group modifications.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Amino-2-benzyl-3-phenylpropan-1-ol is crucial for their biological activity. For example, the structure of 3-aminopropan-1-ol was studied under pressure-frozen conditions, revealing an extended conformation in the crystalline state, which differs from the pseudo-ring conformers present in gaseous and liquid states . This information is valuable as it indicates that the molecular conformation of such compounds can significantly change depending on the state and conditions, which may also apply to 3-Amino-2-benzyl-3-phenylpropan-1-ol.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally similar to 3-Amino-2-benzyl-3-phenylpropan-1-ol can be inferred from their behavior in various reactions. For instance, the synthesis of 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols involved the introduction of various functional groups, which affected their antihypertensive activity . This suggests that the chemical reactivity of the amino and hydroxyl groups in 3-Amino-2-benzyl-3-phenylpropan-1-ol could be exploited to synthesize derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely tied to their structure. The study of 3-hydroxy-3-phenylpropanoic acid, a compound with a similar backbone to 3-Amino-2-benzyl-3-phenylpropan-1-ol, revealed its role as an intermediate in the biosynthesis of benzoic acid and salicylic acid . This indicates that the compound may also serve as an intermediate in biosynthetic pathways. Additionally, the optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid was obtained through optical resolution, highlighting the importance of chirality in the physical properties and potential biological activities of such compounds .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

The structurally similar compound benzene-1,3,5-tricarboxamide has shown significant importance in supramolecular chemistry and nanotechnology. Its simple structure, combined with a detailed understanding of its self-assembly behavior, allows for its utilization in applications ranging from polymer processing to biomedical applications. The self-assembly of benzene-1,3,5-tricarboxamides into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the potential for similar compounds in creating highly ordered structures for nanotechnology applications (Cantekin, de Greef, & Palmans, 2012).

Antioxidant and Anti-inflammatory Agents

Research focused on the development of alternative antioxidant and anti-inflammatory agents has highlighted the potential of benzofused thiazole analogs. These compounds have been evaluated for their in vitro antioxidant and anti-inflammatory activities, with some showing distinct anti-inflammatory activity compared to standard references. This suggests that compounds structurally related to "3-Amino-2-benzyl-3-phenylpropan-1-ol" may also hold potential in the synthesis of new therapeutic agents targeting oxidative stress and inflammation (Raut et al., 2020).

Sensors and Biosensors

The development of sensors and biosensors for detecting amino acids has seen the use of conducting polymers and molecularly imprinted polymers. These technologies have applications in medicine, pharmacy, and the quality control of pharmaceuticals. Given the chemical structure of "3-Amino-2-benzyl-3-phenylpropan-1-ol," it's plausible that derivatives of this compound could be explored in the context of biosensor development, particularly for the detection of biomolecules or as part of the sensor's functional materials (Dinu & Apetrei, 2022).

Antineoplastic Agents

A novel series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, has demonstrated potential as antineoplastic drug candidates. These molecules exhibit cytotoxic properties and are more potent than contemporary anticancer drugs, highlighting the relevance of exploring structurally related compounds like "3-Amino-2-benzyl-3-phenylpropan-1-ol" for antineoplastic applications. The positive characteristics of these compounds warrant further evaluations as candidate antineoplastic agents (Hossain et al., 2020).

Safety and Hazards

The compound may cause severe and permanent damage to the digestive tract and cause gastrointestinal tract burns . It may also cause systemic effects . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-Amino-2-benzyl-3-phenylpropan-1-ol are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Amino-2-benzyl-3-phenylpropan-1-ol is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.

properties

IUPAC Name

3-amino-2-benzyl-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c17-16(14-9-5-2-6-10-14)15(12-18)11-13-7-3-1-4-8-13/h1-10,15-16,18H,11-12,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQKDZDZTLESGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-benzyl-3-phenylpropan-1-ol

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